molecular formula C12H16 B14706709 Tetraspiro[2.0.2.0.2.0.2.0]dodecane CAS No. 24375-17-5

Tetraspiro[2.0.2.0.2.0.2.0]dodecane

Cat. No.: B14706709
CAS No.: 24375-17-5
M. Wt: 160.25 g/mol
InChI Key: WDWKDXQBNGMXEI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tetraspiro[2.0.2.0.2.0.2.0]dodecane involves multiple steps, typically starting with the formation of cyclopropane rings. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of cyclopropane precursors and catalysts to facilitate the formation of the spiro connections

Chemical Reactions Analysis

Tetraspiro[2.0.2.0.2.0.2.0]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetraspiro[2.0.2.0.2.0.2.0]dodecane has several applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of spiro compounds. In biology and medicine, it may be used in the development of new drugs or as a tool to study biological processes. In industry, it could potentially be used in the synthesis of advanced materials or as a precursor for other complex organic compounds .

Mechanism of Action

The mechanism of action of Tetraspiro[2.0.2.0.2.0.2.0]dodecane is not well-understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific interactions with enzymes, receptors, or other biomolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

24375-17-5

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

tetraspiro[2.0.24.0.27.0.210.03]dodecane

InChI

InChI=1S/C12H16/c1-2-9(1)10(3-4-10)12(7-8-12)11(9)5-6-11/h1-8H2

InChI Key

WDWKDXQBNGMXEI-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3(CC3)C4(C25CC5)CC4

Origin of Product

United States

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